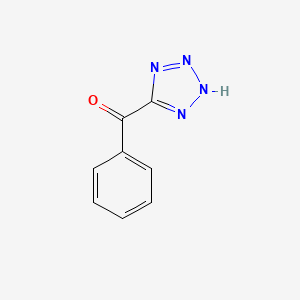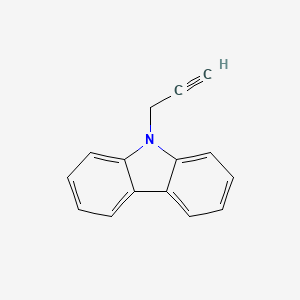
2-Amino-5-phenylpentanoic acid
Vue d'ensemble
Description
2-Amino-5-phenylpentanoic acid, also known as 5-phenylnorvaline, is an organic compound with the molecular formula C11H15NO2. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a pentanoic acid backbone. It is a white to off-white solid with a melting point of approximately 228-230°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Amino-5-phenylpentanoic acid involves the reaction of diethyl acetamidomalonate with 1-bromo-3-phenylpropane in the presence of sodium ethoxide in ethanol. The reaction mixture is refluxed under nitrogen, followed by the addition of concentrated hydrochloric acid and ammonium hydroxide to adjust the pH. The product is then recrystallized from ethanol-water to obtain pure this compound .
Reaction Steps:
- Diethyl acetamidomalonate in ethanol is added to a solution of sodium ethoxide in ethanol.
- The mixture is refluxed under nitrogen.
- 1-Bromo-3-phenylpropane is added and the mixture is refluxed overnight.
- Concentrated hydrochloric acid is added, and the mixture is refluxed for 14 hours.
- The pH is adjusted with ammonium hydroxide, and the product is recrystallized.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps, such as recrystallization, are also optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-phenylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
2-Amino-5-phenylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 2-Amino-5-phenylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include amino acid metabolism and neurotransmitter regulation .
Comparaison Avec Des Composés Similaires
2-Amino-5-phenylpentanoic acid can be compared with other similar compounds, such as:
2-Amino-3-phenylpropanoic acid (Phenylalanine): Unlike this compound, phenylalanine is a proteinogenic amino acid and is incorporated into proteins.
2-Amino-4-phenylbutanoic acid: This compound has a shorter carbon chain compared to this compound, affecting its chemical properties and reactivity.
Uniqueness:
Propriétés
IUPAC Name |
2-amino-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQZTHUXZWQXOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347674 | |
| Record name | 2-Amino-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2046-19-7, 34993-02-7, 36061-08-2 | |
| Record name | NSC167401 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-2-Amino-5-phenyl-pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-Amino-5-phenylpentanoic acid influence its ability to inhibit S-adenosyl-L-methionine (SAM) synthesis?
A1: Research suggests that this compound, along with its structural analogs, can inhibit the enzyme ATP:L-methionine S-adenosyltransferase, responsible for SAM synthesis. [] The phenyl group in L-App plays a crucial role in enhancing this inhibitory potential. Specifically, electron-withdrawing substituents on the phenyl ring, like those found in O-(p-nitrophenyl)-DL-homoserine, correlate with increased inhibition potency. [] This suggests that the electron-withdrawing nature of the substituents mimics the transition state of the enzymatic reaction, where the sulfur in methionine undergoes conversion to a positively charged sulfonium group in SAM. []
Q2: Can you describe the asymmetric synthesis of this compound and its significance?
A2: L-App can be synthesized asymmetrically through the hydrogenation of cyclic dehydrodipeptides. This method utilizes a palladium catalyst and has been shown to produce optically pure L-App from its corresponding cyclic dehydrodipeptide precursor. [, , ] This asymmetric synthesis is important because it provides a route to obtain the biologically active enantiomer of the amino acid, which is crucial for its activity in AM-toxins and other biological systems.
Q3: What is the biological significance of this compound in the context of AM-toxins?
A3: L-App is a key constituent of AM-toxins, specifically AM-toxin II, a cyclic tetrapeptide phytotoxin. [, , ] Studies using synthetic analogs of AM-toxin II have demonstrated the importance of the L-App residue for the toxin's activity. Replacing L-App with L-phenylalanine, which has a smaller side chain, resulted in a significant decrease in toxicity. [, ] This suggests that the size and structure of the L-App side chain are crucial for the toxin's interaction with its biological target and its subsequent phytotoxic effects.
Q4: Are there any known methods for resolving racemic mixtures of this compound to obtain the pure L-enantiomer?
A4: Yes, enzymatic resolution using acylase is an effective method for resolving DL-2-Amino-5-phenylpentanoic acid. [] This method takes advantage of the stereospecificity of the enzyme, which preferentially hydrolyzes the acetyl group from the D-enantiomer, allowing for the separation and isolation of the desired L-App.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




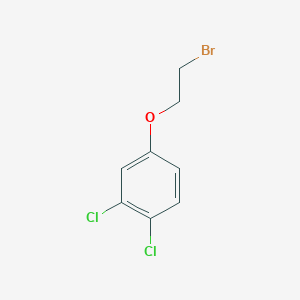
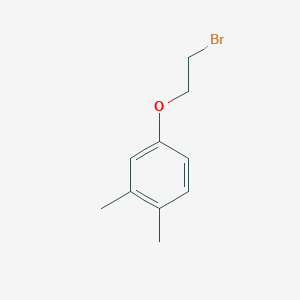
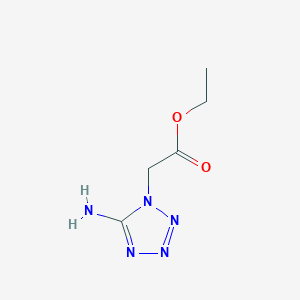

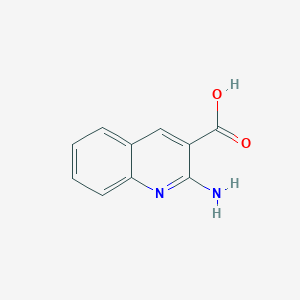
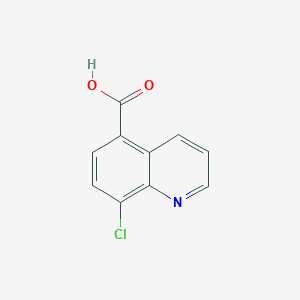
![4-[(propan-2-yl)amino]benzoic acid](/img/structure/B1267123.png)
